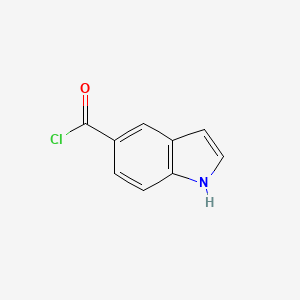

1H-Indole-5-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .

Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carbonyl chloride consists of a benzene ring fused to a pyrrole ring, with a carbonyl chloride group attached at the 5th position . The molecular weight of this compound is 179.60 g/mol .Physical And Chemical Properties Analysis

1H-Indole-5-carbonyl chloride has a molecular weight of 179.60 g/mol, a XLogP3 value of 2.5, one hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count . It has a topological polar surface area of 32.9 Ų .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-HIV Potential

Indole derivatives have been explored as anti-HIV agents. Notably, optically active cyclohexanone synthesized via the Fischer indole reaction yielded tricyclic indole compounds with potential anti-HIV properties .

Conclusion

1H-Indole-5-carbonyl chloride, with its versatile scaffold, holds immense potential for newer therapeutic possibilities. Researchers continue to explore its applications across various fields, making it an exciting area of study . If you’d like further details or have additional questions, feel free to ask! 😊

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1H-Indole-5-carbonyl chloride, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1H-indole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQIAZZRZXXUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664638 |

Source

|

| Record name | 1H-Indole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161397-68-8 |

Source

|

| Record name | 1H-Indole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)

![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)

![2-[(1S)-1-aminoethyl]-4-methoxyphenol](/img/structure/B575383.png)

![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-6-amine](/img/structure/B575391.png)